Dicloxacilloic Acid, known scientifically as Dicloxacillin, is a semisynthetic penicillin antibiotic belonging to the isoxazolyl penicillin class. It is specifically designed to resist degradation by penicillinase, an enzyme produced by certain bacteria that can inactivate many penicillins. The chemical formula for Dicloxacillin is with a molecular weight of approximately 470.32 g/mol. It is primarily used to treat infections caused by Gram-positive bacteria, particularly those resistant to other penicillins, such as Staphylococcus aureus .
Dicloxacillin exhibits a mechanism of action typical of beta-lactam antibiotics, wherein it inhibits bacterial cell wall synthesis. This process involves binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. By interfering with the cross-linking of peptidoglycan layers, Dicloxacillin induces cell lysis and death in actively dividing bacteria .
Key Reactions:
Dicloxacillin is effective against a range of Gram-positive bacteria, including:
It has limited activity against Gram-negative bacteria and is not effective against methicillin-resistant Staphylococcus aureus (MRSA). The bactericidal action is most pronounced during bacterial growth phases when cell wall synthesis is active .
The synthesis of Dicloxacillin involves several key steps:
Dicloxacillin is primarily used in clinical settings for:
It is administered orally and shows good bioavailability (60% to 80%) with peak serum concentrations reached within 1 to 1.5 hours post-administration .
Dicloxacillin may interact with various medications, influencing their effectiveness or increasing the risk of adverse effects:
Several compounds share structural similarities or therapeutic applications with Dicloxacillin:
| Compound Name | Characteristics | Unique Aspects |
|---|---|---|
| Oxacillin | Another penicillinase-resistant antibiotic | Slightly different side chain structure |
| Cloxacillin | Similar antibacterial spectrum | More susceptible to hydrolysis by some beta-lactamases |
| Flucloxacillin | Commonly used in Europe for skin infections | Not available in the United States |
| Methicillin | Historical use against Staphylococcus aureus | No longer used clinically due to resistance issues |
Dicloxacillin's unique structural modifications provide enhanced stability against beta-lactamases compared to these similar compounds, making it particularly effective against certain resistant strains .